Satigrel
Overview
Description
Satigrel is a novel antiplatelet agent known for its ability to inhibit platelet aggregation. It is particularly effective in preventing platelet accumulation in prosthetic arterial grafts . The compound has a molecular formula of C20H19NO4 and a molecular weight of 337.37 .
Preparation Methods
Satigrel can be synthesized through a series of chemical reactions. One of the primary synthetic routes involves the preparation of 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and polyethylene glycol, along with surfactants like Tween 80 . The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Satigrel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Satigrel has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving platelet aggregation inhibitors.
Medicine: The compound has been investigated for its potential to improve cutaneous circulation in patients with intermittent claudication due to arteriosclerosis obliterans.
Mechanism of Action
Satigrel exerts its effects by selectively inhibiting the enzyme prostaglandin H synthase 1 (PGHS1), which is present in platelets . This inhibition prevents the synthesis of thromboxane A2, a potent promoter of platelet aggregation . Additionally, this compound inhibits phosphodiesterase isoforms, further contributing to its antiplatelet effects . The molecular targets and pathways involved include the cyclooxygenase pathway and the phosphodiesterase pathway .
Comparison with Similar Compounds
Satigrel is unique in its dual inhibition of prostaglandin H synthase 1 and phosphodiesterase isoforms . Similar compounds include:
Aspirin: Inhibits cyclooxygenase enzymes but does not have significant phosphodiesterase inhibitory activity.
Clopidogrel: Inhibits the P2Y12 receptor on platelets but does not inhibit cyclooxygenase or phosphodiesterase enzymes.
Dipyridamole: Inhibits phosphodiesterase enzymes but does not inhibit cyclooxygenase enzymes.
This compound’s uniqueness lies in its ability to inhibit both prostaglandin H synthase 1 and phosphodiesterase isoforms, making it a potent antiplatelet agent with a broader mechanism of action .
Properties
CAS No. |
111753-73-2 |
---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-cyano-5,5-bis(4-methoxyphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C20H19NO4/c1-24-17-8-3-14(4-9-17)20(16(13-21)7-12-19(22)23)15-5-10-18(25-2)11-6-15/h3-6,8-11H,7,12H2,1-2H3,(H,22,23) |
InChI Key |
GRVCTHTXJDYIHB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
111753-73-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid E 5510 E-5510 Satigrel |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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